![molecular formula C12H13N3 B1276688 N2-Benzyl-2,3-pyridinediamine CAS No. 32282-07-8](/img/structure/B1276688.png)
N2-Benzyl-2,3-pyridinediamine
Overview
Description
N2-Benzyl-2,3-pyridinediamine is a compound that is structurally related to various pyridinediamine derivatives, which have been the subject of several research studies due to their potential applications in catalysis, coordination chemistry, and organic synthesis. Although the specific compound N2-Benzyl-2,3-pyridinediamine is not directly mentioned in the provided papers, the research on related compounds offers insights into the chemistry of pyridinediamines and their derivatives.
Synthesis Analysis
The synthesis of pyridinediamine derivatives often involves condensation reactions with various aldehydes and ketones. For instance, the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine, β-ketoesters, and aromatic aldehydes is catalyzed by 2,6-pyridinedicarboxylic acid, demonstrating the utility of pyridine derivatives in facilitating regioselective C–C bond formation . Similarly, the synthesis of N-(2-pyridylmethyl)pyridine-2-methylketimine and its subsequent reaction with Cu(NO3)2.3H2O to form a complex compound showcases the reactivity of pyridine-containing ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of pyridinediamine derivatives is characterized by the presence of pyridine rings and amine functionalities, which can participate in various bonding interactions. For example, the Schiff base N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine exhibits intramolecular hydrogen bonding and exists predominantly in the enolimine tautomeric form in both solid state and solution . The structure of coordination compounds, such as the perchlorate salt of the dinucleating ligand 1,3-bis{[2-(2-pyridinio)ethyl][2-(2-pyridyl)ethyl]amino}benzene, reveals strong hydrogen-bonding interactions and the influence of the pyridine and pyridinium groups on the overall molecular geometry .
Chemical Reactions Analysis
Pyridinediamine derivatives participate in a variety of chemical reactions, including coordination to metal ions and formation of complexes. The coordination compounds of cobalt, nickel, copper, and zinc with N1,N2-bis(pyridin-2-ylmethylidene)benzene-1,2-diamine and its derivatives demonstrate the ligands' ability to act as tetradentate N,N,N,N-ligands, forming monomeric complexes with these metals . These complexes exhibit interesting reactivity, such as inhibition of in vitro growth and proliferation of human leukemia cells, indicating potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinediamine derivatives are influenced by their molecular structure and the nature of substituents. The spectroscopic properties of these compounds, such as IR, UV/Vis, and NMR, provide valuable information about their electronic structure and the environment of the functional groups . The crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives reveals the conformation of the molecules and the types of intermolecular hydrogen bonds that stabilize the crystal lattice . These properties are essential for understanding the behavior of these compounds in various chemical contexts.
Scientific Research Applications
Synthesis and Structural Characterization
N2-Benzyl-2,3-pyridinediamine and its derivatives are pivotal in the synthesis and structural characterization of various compounds. For instance, it's involved in the synthesis of 1H-Benzimidazoles, 1H-imidazo[4,5-b]pyridines, and 1H-imidazo[4,5-c]-pyridines by reacting with N-(1-chloro-alkyl)pyridinium chlorides (Eynde et al., 2010). Additionally, the Schiff base derived from similar compounds has been studied for its solid-state structure and solution behavior using various spectroscopic techniques (Galić et al., 2000).
Optical and Thermal Properties
The compound exhibits notable optical properties. Research shows its performance in nonlinear optical properties, optical limiting, and self-diffraction, influenced by pH variations. Its ability in optical limiting with continuous-wave lasers suggests potential applications in optical devices (Badran et al., 2016).
Coordination Chemistry and Biological Relevance
N2-Benzyl-2,3-pyridinediamine derivatives form coordination complexes with metals like cobalt, nickel, copper, and zinc. These complexes show interesting properties like inhibition of HL-60 human promyelocytic leukemia cells in vitro, highlighting their potential biological and therapeutic relevance (Pahonțu et al., 2014).
Chemical Reactivity and Formation of Complex Structures
The compound participates in regioselective reactions forming various complex structures. Its reactivity has been exploited in the synthesis of pyrrole and pyrrolidine derivatives, indicating its versatility in organic synthesis (Yavari et al., 2005).
Safety And Hazards
The safety information available indicates that “N2-Benzyl-2,3-pyridinediamine” should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers One relevant paper is titled "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity" . This paper discusses the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation for anti-fibrotic activities .
properties
IUPAC Name |
2-N-benzylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCKILPMRGVCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425087 | |
Record name | N2-Benzyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Benzyl-2,3-pyridinediamine | |
CAS RN |
32282-07-8 | |
Record name | N2-(Phenylmethyl)-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32282-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Benzyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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